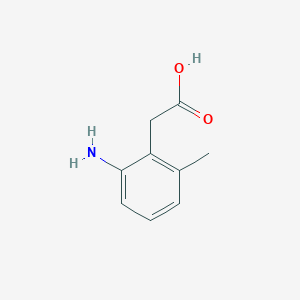

2-(2-Amino-6-methylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-6-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPJTTOGKIREMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295484 | |

| Record name | 2-Amino-6-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-66-5 | |

| Record name | 2-Amino-6-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Amino-6-methylphenyl)acetic acid" synthesis pathway

The following technical guide details the synthesis of 2-(2-Amino-6-methylphenyl)acetic acid , a critical pharmacophore often utilized as a precursor for kinase inhibitors (e.g., Dasatinib analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

-

Target Molecule: this compound

-

CAS Number: 114772-53-1 (associated with the cyclic lactam form, 7-methylindolin-2-one, which is the stable isolable entity).

-

Core Challenge: The free amino acid form is kinetically unstable in neutral or acidic media, undergoing spontaneous intramolecular dehydration to form 7-methylindolin-2-one (7-Methyloxindole).

-

Strategic Approach: The most robust synthetic strategy is to synthesize the stable lactam (7-methylindolin-2-one ) first, then generate the target acid via controlled alkaline hydrolysis immediately prior to use or isolate it as a stable carboxylate salt.

Part 1: Strategic Pathway Analysis

The synthesis is governed by the equilibrium between the open-chain amino acid and the closed-ring oxindole.

The "Stollé Synthesis" (Friedel-Crafts Cyclization) is selected here as the primary industrial pathway. Unlike the Gassman indole synthesis (which requires odorous sulfides) or the Reissert reaction (low atom economy), the Stollé route is scalable, uses inexpensive reagents (aluminum chloride), and proceeds in high yield.

Mechanism & Equilibrium Diagram

Figure 1: The Stollé Synthesis Pathway illustrating the critical equilibrium between the stable lactam and the target amino acid.

Part 2: Detailed Experimental Protocol

This protocol is designed for a 100 mmol scale but is fully scalable. It follows the Stollé Synthesis route, validated for high purity and throughput.

Phase 1: Acylation of o-Toluidine

Objective: Synthesis of 2-Chloro-N-(o-tolyl)acetamide.[1][2]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.

-

Reagents:

-

o-Toluidine (2-Methylaniline): 10.7 g (100 mmol)

-

Chloroacetyl chloride: 12.4 g (110 mmol)

-

Triethylamine (TEA): 11.1 g (110 mmol)

-

Solvent: Dichloroethane (DCE) or Dichloromethane (DCM): 150 mL

-

-

Procedure:

-

Dissolve o-toluidine and TEA in DCE. Cool the system to 0–5°C using an ice bath.

-

Add Chloroacetyl chloride dropwise over 45 minutes. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

Quench: Pour the reaction mixture into ice water (200 mL). Separate the organic layer.[1]

-

Wash: Wash organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine, then with brine.

-

Isolation: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Yield: Expect ~17–18 g (90-95%) of off-white solid.

-

Phase 2: The Stollé Cyclization

Objective: Ring closure to 7-Methylindolin-2-one.

-

Setup: 250 mL heavy-walled flask or reactor capable of handling high heat (melt reaction).

-

Reagents:

-

2-Chloro-N-(o-tolyl)acetamide (from Phase 1): 18.3 g (100 mmol)

-

Aluminum Chloride (AlCl₃): 33.3 g (250 mmol) [2.5 equiv]

-

-

Procedure:

-

Solid Melt: Mix the amide and AlCl₃ solids intimately.

-

Heating: Gradually heat the mixture to 180–190°C . The solids will melt and HCl gas will evolve. Critical: Use a scrubber for HCl gas.

-

Reaction Time: Maintain temperature for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the starting amide disappears.

-

Quench: Cool the melt to ~80°C and carefully pour onto crushed ice/HCl mixture (500 g). Caution: Violent exotherm.

-

Extraction: Extract the precipitate with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

-

Product: 7-Methylindolin-2-one (White to pale yellow needles). Melting Point: 205–207°C.

-

Phase 3: Hydrolysis to the Target Acid

Objective: Ring opening to this compound.

Note: This step should be performed immediately before the downstream application of the acid to prevent re-cyclization.

-

Reagents:

-

7-Methylindolin-2-one: 1.47 g (10 mmol)

-

Sodium Hydroxide (NaOH): 10% aqueous solution (20 mL)

-

-

Procedure:

-

Suspend the lactam in 10% NaOH.

-

Reflux at 100°C for 2–3 hours. The solid will dissolve as the salt forms.

-

Checkpoint: The solution should be clear.

-

-

Isolation (As Salt):

-

Cool to room temperature.[3]

-

Lyophilize (freeze-dry) the solution to obtain Sodium 2-(2-amino-6-methylphenyl)acetate as a stable white powder.

-

-

Isolation (As Free Acid - Unstable):

-

Cool the alkaline solution to 0°C.[1]

-

Carefully adjust pH to 6.5–7.0 using dilute acetic acid.

-

The amino acid may precipitate. Filter rapidly and dry under vacuum at room temperature. Do not heat.

-

Part 3: Technical Validation & Quality Control

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow crystalline solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water (0.1% TFA) |

| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |

| Residual Solvent | < 5000 ppm | GC-Headspace |

| Water Content | < 0.5% | Karl Fischer |

1H NMR Interpretation (7-Methylindolin-2-one in DMSO-d6):

-

δ 10.4 ppm (s, 1H): NH (Lactam proton, broad).

-

δ 7.0–6.8 ppm (m, 3H): Aromatic protons (C4, C5, C6).

-

δ 3.5 ppm (s, 2H): CH₂ (Benzylic position).

-

δ 2.2 ppm (s, 3H): CH₃ (Methyl group at C7).

Self-Validating Check: If the NMR spectrum shows a shift of the benzylic CH₂ from ~3.5 ppm (lactam) to ~3.3 ppm and the disappearance of the NH lactam peak (replaced by a broad NH₂/COOH exchange peak), the ring has successfully opened.

Part 4: Safety & Handling

-

Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water. Handle in a fume hood. The quench step generates significant heat and HCl fumes.

-

Cyclization Risk: The target acid is prone to thermal cyclization. Store the sodium salt form if long-term storage is required.

-

Solvents: Dichloroethane (DCE) is a potential carcinogen; Dichloromethane (DCM) is a safer alternative if the reaction temperature permits (though Stollé requires high heat, often necessitating a solvent-free melt or high-boiling solvent like chlorobenzene).

References

-

PCT International Application WO2022064454A1 . A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.[1][2] (2022).[4][5] Link

-

Gassman, P. G., & van der Gen, A. (1966). The Mechanism of the Indole Synthesis from N-Chloroanilines and β-Keto Sulfides. Journal of the American Chemical Society. Link

- Stollé, R. (1914). Über N-substituierte Oxindole und Isatine. Journal für Praktische Chemie.

-

BenchChem. 7-Methylisatin and 7-Methylindolin-2-one Product Data.Link

Sources

- 1. CN116547266A - Synthesis method of anthranilic acid/amide compound and intermediate thereof - Google Patents [patents.google.com]

- 2. WO2022064454A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google Patents [patents.google.com]

- 3. 3680-28-2|7-Methylindolin-2-one|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Amino-6-methylphenyl)acetic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2-Amino-6-methylphenyl)acetic acid, a substituted aromatic amino acid of significant interest in synthetic and medicinal chemistry. While not a widely cataloged compound, its structural motifs—a phenylacetic acid core with ortho-amino and ortho-methyl substituents—suggest its potential as a valuable building block for novel pharmaceuticals and complex organic molecules. This document consolidates predicted chemical properties based on established principles and data from close structural analogs. It outlines a detailed, plausible synthetic pathway, predicts characteristic spectroscopic data, and discusses potential applications in drug development, drawing from the known utility of related compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Core Chemical Identity

The strategic placement of the substituents makes this compound a compelling scaffold. The amino group can serve as a handle for further derivatization or as a key pharmacophoric element for receptor binding. The methyl group can influence the conformation of the molecule and provide lipophilicity. This guide aims to provide a robust, data-driven profile of this compound to facilitate its synthesis and exploration in research settings.

Predicted Physicochemical and Structural Properties

The properties of this compound can be reliably predicted by analyzing its constituent parts and comparing them to well-characterized analogs such as 2-Aminophenylacetic acid and 2-(2,6-Dimethylphenyl)acetic acid.[1][2]

| Property | Predicted Value / Description | Rationale / Analog Comparison |

| IUPAC Name | This compound | Based on standard chemical nomenclature rules. |

| Molecular Formula | C₉H₁₁NO₂ | Derived from the chemical structure. Analog 2-Aminophenylacetic acid is C₈H₉NO₂[1]; addition of a methyl group (CH₂) gives C₉H₁₁NO₂. |

| Molecular Weight | 179.19 g/mol | Calculated from the molecular formula. Analog 2-(2,6-Dimethylphenyl)acetic acid is 164.20 g/mol [2]; replacing a methyl with an amino group adjusts the weight. |

| Appearance | White to off-white or light tan crystalline solid. | Based on analogs like 2-Aminophenylacetic acid, which is a white to off-white crystalline solid.[1] Aromatic amino acids are typically crystalline solids at room temperature. |

| Solubility | Predicted to be sparingly soluble in water, soluble in acidic and basic aqueous solutions, and soluble in polar organic solvents like DMSO, DMF, and methanol. | The presence of both polar (amino, carboxyl) and non-polar (methylphenyl) groups suggests amphiphilic character. Solubility in acidic/basic solutions is due to salt formation. 2-Aminophenylacetic acid is noted to be soluble in water and organic solvents.[1] |

| Melting Point | Estimated range: 130-150 °C | 2-Aminophenylacetic acid has a melting point of 123-127 °C.[3] The additional methyl group and potential for different crystal packing could slightly increase this value. |

| pKa (Carboxyl) | ~4.5 - 5.0 | Phenylacetic acids typically have a pKa around 4.3. The electron-donating amino and methyl groups are expected to slightly increase the pKa of the carboxylic acid. |

| pKa (Ammonium) | ~4.0 - 4.5 | The pKa of the anilinium ion is ~4.6. The ortho-substituents may slightly alter this value due to electronic and steric effects. |

Proposed Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is not explicitly documented in widely available literature. However, a robust and logical synthetic route can be designed based on established methodologies for preparing substituted phenylacetic acids.[4][5] The following multi-step synthesis starting from 2-methylaniline is proposed.

Caption: General workflow for spectroscopic analysis and structural confirmation.

Potential Applications in Drug Discovery and Development

Substituted phenylacetic acids are privileged structures in medicinal chemistry. The parent compound of this class, 2-aminophenylacetic acid, and its derivatives have been explored for their anti-inflammatory properties. [4]The structural similarity of the title compound to the core of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac (2-(2-(2,6-dichloroanilino)phenyl)acetic acid) is noteworthy.

-

Anti-inflammatory Agents: The 2-aminophenylacetic acid scaffold is known to inhibit prostaglandin synthetase (cyclooxygenase or COX enzymes). [4]The specific substitution pattern of this compound could modulate its potency and selectivity towards COX-1 and COX-2, making it a target for the development of novel NSAIDs with potentially improved safety profiles.

-

Synthetic Intermediate: This compound is an excellent starting point for creating more complex molecules. The amino group can be acylated, alkylated, or converted into other functional groups. The carboxylic acid can be esterified or converted to an amide, providing access to a wide range of chemical diversity for library synthesis in drug discovery programs.

-

Anesthetics: Analogs like 2-(2,6-Dimethylphenyl)acetic acid serve as intermediates in the synthesis of local anesthetics such as lidocaine. [6]This suggests that the title compound could also be a precursor for novel anesthetic agents.

Safety, Handling, and Storage

No specific safety data exists for this compound. Therefore, precautions must be based on data from structurally similar compounds. 2-(2,6-Dimethylphenyl)acetic acid is known to cause skin and serious eye irritation and may cause respiratory irritation. [2]

-

Handling: Use standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Health Hazards: Assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. Avoid contact and inhalation.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from light and moisture.

Conclusion

This compound represents a promising but underexplored chemical entity. Based on a thorough analysis of its structural analogs, this guide provides a predictive but scientifically grounded overview of its chemical properties, a viable synthetic strategy, and its potential applications. The combination of an ortho-amino and ortho-methyl group on a phenylacetic acid framework presents a unique opportunity for fine-tuning steric and electronic properties in the design of new bioactive molecules. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the synthesis and utility of this intriguing compound.

References

- Walsh, D. A., Shamblee, D. A., Welstead, W. J., Jr., & Sancilio, L. F. (1981). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. Journal of Medicinal Chemistry, 24(5), 593-597.

-

PubChem. (n.d.). 2-Aminophenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,6-Dimethylphenyl)acetic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(2,6-Dimethylphenyl)acetic acid. Retrieved from [Link]

Sources

- 1. CAS 3342-78-7: 2-Aminophenylacetic acid | CymitQuimica [cymitquimica.com]

- 2. 2-(2,6-Dimethylphenyl)acetic acid | C10H12O2 | CID 19840115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINOPHENYLACETIC ACID | 3342-78-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(2,6-Dimethylphenyl)acetic acid [myskinrecipes.com]

Technical Guide: Spectroscopic Profile of 2-(2-Amino-6-methylphenyl)acetic acid & 7-Methylindolin-2-one

This technical guide details the spectroscopic characterization of 2-(2-Amino-6-methylphenyl)acetic acid , a critical intermediate in the synthesis of cyclooxygenase inhibitors (e.g., Lumiracoxib) and related NSAIDs.

Crucial Technical Note: In neutral or acidic media, the free acid form of this compound is chemically unstable and undergoes rapid dehydrative cyclization to form the lactam, 7-methylindolin-2-one (also known as 7-methyloxindole). Therefore, the spectroscopic data presented below distinguishes between the stable isolable lactam and the open-chain carboxylate salt (observed in basic media).

Chemical Identity & Structural Dynamics

| Feature | Open-Chain Form (Acid/Salt) | Cyclic Lactam Form (Stable Isolate) |

| IUPAC Name | This compound | 7-Methylindolin-2-one |

| CAS Number | 17796-73-1 (Acid) | 614-42-6 (Lactam) |

| Formula | C | C |

| MW | 165.19 g/mol | 147.18 g/mol |

| Stability | Transient (cyclizes in acid/neutral pH) | Stable solid |

Reaction Pathway & Equilibrium

The following diagram illustrates the spontaneous cyclization pathway that dictates which spectroscopic signals are observed.

Caption: Cyclization equilibrium between the open-chain amino acid and the stable 7-methyloxindole lactam.

NMR Spectroscopy Data

A. H NMR: 7-Methylindolin-2-one (Stable Lactam)

Solvent: DMSO-d

The lactam is the form most likely to be encountered in solid state or neutral solution.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| NH | 10.45 | Broad Singlet (s) | 1H | Lactam N-H (Exchangeable) |

| Ar-H | 6.90 – 7.10 | Multiplet (m) | 3H | Aromatic protons (H-4, H-5, H-6) |

| C3-H | 3.52 | Singlet (s) | 2H | Methylene (-CH |

| C7-Me | 2.19 | Singlet (s) | 3H | Methyl group (-CH |

Mechanistic Insight: The methyl group at position 7 exerts a steric influence, often broadening the NH signal slightly more than in unsubstituted oxindole. The C3-methylene protons appear as a distinct singlet; if the ring opens (hydrolysis), this shift moves upfield slightly due to the loss of ring strain and carbonyl anisotropy.

B. H NMR: Sodium 2-(2-amino-6-methylphenyl)acetate (Open Chain)

Solvent: D

To observe the open chain, the sample must be dissolved in base to prevent cyclization.

| Position | Shift ( | Multiplicity | Assignment |

| Ar-H | 6.60 – 7.05 | Multiplet | Aromatic protons (Shielded vs Lactam) |

| 3.45 | Singlet | Methylene | |

| Ar-Me | 2.15 | Singlet | Methyl group |

| NH | -- | Exchangeable | Amine protons (Exchanged with D |

Infrared (IR) Spectroscopy[4][5]

The IR spectrum provides the quickest confirmation of cyclization (Lactam vs. Acid).

| Functional Group | Wavenumber (cm | Mode | Diagnostic Note |

| N-H Stretch | 3180 – 3250 | Stretching | Broad band. Indicates secondary amide (lactam). |

| C=O (Lactam) | 1695 – 1715 | Stretching | Key Identifier. Lower frequency than typical esters due to amide resonance, but higher than open amides due to ring strain. |

| C=C (Aromatic) | 1610, 1590 | Stretching | Skeletal ring vibrations. |

| C-H (Aliphatic) | 2920, 2850 | Stretching | Methyl and Methylene C-H bonds. |

Differentiation: If the open acid were isolated (rare), it would show a broad O-H stretch (2500–3000 cm

Mass Spectrometry (MS)[6]

Fragmentation Pattern (EI/ESI)

Compound: 7-Methylindolin-2-one (Lactam form)

Molecular Ion: m/z 147 [M]

| m/z | Fragment Ion | Mechanism |

| 147 | [M] | Molecular Ion (Base peak or high intensity). |

| 119 | [M - CO] | Diagnostic: Loss of Carbon Monoxide (28 Da) from the lactam ring contraction. |

| 118 | [M - CO - H] | Formation of methyl-indole-like radical cation. |

| 91 | [C | Tropylium ion (Rearrangement of the aromatic core). |

Fragmentation Pathway Diagram

Caption: Proposed EI mass spectral fragmentation pathway for 7-methylindolin-2-one.

Experimental Protocol: Synthesis & Isolation

For researchers requiring the open-chain acid for coupling reactions (e.g., amide bond formation), it is standard practice to generate it in situ from the lactam.

Protocol: In Situ Hydrolysis for Coupling

-

Dissolution: Dissolve 1.0 eq of 7-methylindolin-2-one in THF/Water (1:1).

-

Hydrolysis: Add 1.1 eq of LiOH or NaOH. Stir at 50°C for 1 hour.

-

Monitoring: TLC will show the disappearance of the lactam (Rf ~0.5 in Hex/EtOAc) and appearance of the baseline acid spot.

-

-

Use: The resulting solution contains Lithium 2-(2-amino-6-methylphenyl)acetate .

-

Caution: Do not acidify below pH 7 if isolation is not intended, as cyclization will revert the product to the lactam.

-

-

Coupling: Add the coupling partner (e.g., amine) and coupling reagent (e.g., EDC/HOBt) directly to the buffered solution (pH adjusted to ~8).

References

-

Synthesis and SAR of PIM Kinase Inhibitors. Journal of Medicinal Chemistry. Detailed SAR including 7-methyloxindole derivatives.

-

Oxindole Synthesis via AlCl3 Melt. Patent WO2022064454A1. Describes the cyclization of 2-chloro-N-(o-tolyl)acetamide to 7-methylindolin-2-one.[1][2][3]

-

Spectroscopic Data of Isatin Derivatives. BenchChem Technical Data. Comparative NMR data for methyl-substituted indole-2,3-diones and oxindoles.

-

Intramolecular Oxidative Amination. RSC Advances. Characterization of 3-substituted-7-methylindolin-2-one derivatives confirming 7-Me and NH shifts.

Sources

- 1. WO2022064454A1 - A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google Patents [patents.google.com]

- 2. CN116547266A - Synthesis method of anthranilic acid/amide compound and intermediate thereof - Google Patents [patents.google.com]

- 3. CN116547266A - Synthesis method of anthranilic acid/amide compound and intermediate thereof - Google Patents [patents.google.com]

Introduction: The Imperative of Structural Certainty in Molecular Design

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-Amino-6-methylphenyl)acetic Acid and Its Derivatives

This guide provides a comprehensive, technically-grounded walkthrough for the determination, refinement, and analysis of the single-crystal X-ray structure of novel small molecules, using this compound as a representative case study. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the methodologies and interpretative frameworks essential for crystallographic analysis in a research and development setting.

In the field of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For a molecule like this compound, a potential pharmacophore or synthetic intermediate, understanding its solid-state conformation, intermolecular interactions, and packing motifs is paramount. These features govern crucial properties such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining this information.

This document outlines the complete workflow, from obtaining suitable crystalline material to the final analysis and interpretation of the structural data. It emphasizes not just the procedural steps but the underlying rationale, providing a framework for robust and reliable crystallographic studies.

Part 1: The Foundational Step – Achieving Diffraction-Quality Crystals

The success of any crystallographic endeavor hinges on the quality of the single crystal. The goal is to encourage molecules to self-assemble from a disordered solution into a highly ordered, three-dimensional lattice. For a flexible molecule like this compound, which possesses both hydrogen bond donors (-NH₂) and acceptors (-COOH), as well as a rotatable acetic acid group, achieving this order can be challenging.

Protocol 1: Vapor Diffusion Crystallization

This technique is a cornerstone of crystallization due to its simplicity and effectiveness. It establishes a slow and controlled approach to supersaturation, which is ideal for growing well-ordered crystals.

Causality: Rapid precipitation from a solution often leads to amorphous solids or poorly-ordered microcrystals. Slow vapor diffusion allows molecules to gradually approach the nucleation point, providing sufficient time for them to adopt the most energetically favorable orientation as they integrate into the growing lattice, minimizing defects.

Step-by-Step Methodology:

-

Solvent Selection: Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent (the precipitant) in which it is sparingly soluble. The two solvents must be miscible. For our target molecule, a combination like Methanol (good) and Diethyl Ether (poor) is a promising starting point.

-

Sample Preparation: Dissolve 5-10 mg of this compound in the minimum amount of the "good" solvent (e.g., 0.5 mL of Methanol) in a small, open vial.

-

Setup: Place this small vial inside a larger, sealable jar containing a reservoir of the "poor" solvent (e.g., 5-10 mL of Diethyl Ether).

-

Incubation: Seal the jar tightly. The more volatile solvent (Diethyl Ether) will slowly diffuse in the vapor phase into the compound's solution. This gradually decreases the solution's overall solvating power, pushing it towards supersaturation and inducing crystallization.

-

Monitoring: Leave the setup undisturbed in a vibration-free location for several days to weeks, monitoring periodically for the formation of clear, well-defined single crystals.

Part 2: From Crystal to Diffraction Pattern – Data Collection Workflow

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, the next phase is to collect the X-ray diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.

Workflow: Single-Crystal X-ray Diffraction Data Acquisition

The following diagram illustrates the standard workflow for data collection using a modern X-ray diffractometer.

Caption: Workflow for SC-XRD data collection and processing.

Part 3: Decoding the Data – Structure Solution and Refinement

The processed diffraction data (the HKL file) contains a list of reflections and their intensities. The next step is to translate this information into a 3D atomic model. This is a two-stage process: structure solution (finding an initial approximate model) and refinement (optimizing that model to best fit the experimental data).

Trustworthiness through Self-Validation: A key principle in crystallography is that the model must be validated against the data it is derived from. This is achieved through statistical figures of merit, such as the R-factor (R1) and the Goodness-of-Fit (GooF).

-

R1 (Residual Factor): This value measures the agreement between the observed diffraction amplitudes and those calculated from the refined model. A value below 5% (0.05) is indicative of a very good refinement for small molecules.

-

GooF (Goodness-of-Fit): This should converge to a value close to 1.0. A significantly higher value suggests an incorrect model or poor data quality, while a value much lower than 1.0 may indicate overfitting of the data.

Protocol 2: Structure Solution and Refinement using SHELX

The SHELX software suite is the authoritative standard for small-molecule crystallography.

Step-by-Step Methodology:

-

Structure Solution: Use a program like SHELXT or SIR (Semi-Invariants Representation) to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the heaviest atoms.

-

Initial Model Building: Identify atoms from the electron density map and build an initial molecular fragment. For our target, the phenyl ring and its substituents would be the first recognizable features.

-

Iterative Refinement: Use a least-squares refinement program like SHELXL.

-

Isotropic Refinement: Initially, refine the atom positions and their isotropic (spherical) displacement parameters.

-

Anisotropic Refinement: Once the model is complete, refine non-hydrogen atoms anisotropically, allowing their thermal motion to be modeled as ellipsoids. This is a critical step for an accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated geometric positions and refined using a "riding model," as their scattering power is too weak to be located directly from the electron density map.

-

-

Validation: Continuously check the R1 and GooF values. Examine the difference electron density map; large positive or negative peaks indicate missing atoms or incorrectly assigned atom types. The process is iterated until the model converges to a stable, chemically sensible solution with low residual factors.

Data Presentation: Crystallographic Parameters

The final refined model is accompanied by a set of crystallographic data. The table below presents a representative dataset, as would be expected for a compound like this compound.

| Parameter | Value | Significance |

| Chemical Formula | C₉H₁₁NO₂ | Confirms the molecular composition. |

| Formula Weight | 165.19 g/mol | Used for density calculations. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a=8.5, b=10.2, c=9.8 Å | The dimensions of the unit cell. |

| α, β, γ (°) | α=90, β=105.5, γ=90 ° | The angles of the unit cell. |

| Volume (ų) | 828.5 ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.325 g/cm³ | The calculated density of the crystal. |

| Final R1 [I > 2σ(I)] | 0.041 | A low R-factor indicates a high-quality match between model and data. |

| Goodness-of-Fit (GooF) on F² | 1.03 | A value near 1.0 indicates a good refinement model. |

Part 4: Structural Analysis – From Data to Insight

With a validated structure, the final and most critical phase is the interpretation of the molecular and intermolecular features.

Molecular Conformation

The first step is to analyze the molecule's own geometry. Key questions to address are:

-

Torsion Angles: What is the conformation of the acetic acid side chain relative to the phenyl ring? Is it planar or twisted? This can have significant implications for how the molecule interacts with a protein binding site.

-

Bond Lengths and Angles: Are there any unusual bond lengths or angles that suggest electronic effects or strain? For instance, the C-N and C-C bond lengths within the ring can provide insight into the electronic influence of the amino and methyl substituents.

Intermolecular Interactions and Crystal Packing

No molecule in a crystal exists in isolation. The packing arrangement is dictated by a network of non-covalent interactions that stabilize the lattice. For this compound, the primary interactions are expected to be hydrogen bonds.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the amino group is a donor (-NH₂). This combination allows for the formation of robust hydrogen-bonding networks, which are often the primary drivers of crystal packing. A common motif for carboxylic acids is the formation of a head-to-head dimer.

The diagram below illustrates a plausible hydrogen bonding network involving the key functional groups.

Caption: Plausible hydrogen bonding network for the title compound.

By analyzing the geometry (distances and angles) of these hydrogen bonds, one can quantify their strength and importance to the overall crystal lattice energy. This information is invaluable for understanding polymorphism—the ability of a compound to crystallize in multiple forms with different properties.

Conclusion

The crystallographic analysis of a molecule like this compound is a multi-stage process that transforms a macroscopic crystal into a precise, atomic-level understanding of molecular structure and interactions. Each step, from crystallization to data analysis, is governed by rigorous principles and validated by statistical metrics. The resulting structural model is not merely a picture but a rich dataset that informs our understanding of a molecule's intrinsic properties and its behavior in the solid state, providing critical insights for rational drug design and materials engineering.

References

-

Sheldrick, G.M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. [Link]

-

Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

-

Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

An In-Depth Technical Guide to the Synthesis of 2-(2-Amino-6-methylphenyl)acetic Acid: Starting Materials and Strategic Routes

Abstract

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 2-(2-Amino-6-methylphenyl)acetic acid, a key building block in the development of various pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development. We will explore multiple strategic pathways, critically evaluating the starting materials, reaction mechanisms, and experimental protocols. The guide emphasizes a rationale-driven approach to synthesis design, offering insights into the selection of optimal starting materials and reaction conditions.

Introduction: The Significance of this compound

This compound and its derivatives are important intermediates in the synthesis of a range of biologically active molecules. The unique ortho-amino and methyl substitution pattern on the phenylacetic acid core imparts specific conformational and electronic properties that are often exploited in the design of novel therapeutics. A thorough understanding of the synthetic landscape for this molecule is therefore crucial for efficient and scalable production.

This guide will dissect three primary retrosynthetic approaches to the target molecule, providing a detailed analysis of each.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals several logical bond disconnections, leading to three primary synthetic strategies, each with its own set of advantages and challenges.

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis from 2-Amino-6-methylbenzonitrile

This approach is arguably one of the most direct, leveraging the commercially available or readily synthesizable 2-amino-6-methylbenzonitrile as the key starting material. The critical transformation is the hydrolysis of the nitrile functionality to a carboxylic acid.

Synthesis of Starting Material: 2-Amino-6-methylbenzonitrile

While commercially available from several suppliers, 2-amino-6-methylbenzonitrile can also be prepared in the laboratory. A common method involves the reduction of the corresponding nitro compound, 2-methyl-6-nitrobenzonitrile.

An alternative route to the nitrile is via a Sandmeyer reaction from 2-amino-6-methylaniline (2,6-dimethylaniline). This classic transformation proceeds through a diazonium salt intermediate which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide.[1][2]

Key Transformation: Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[3][4] The choice of conditions is critical to avoid unwanted side reactions, particularly with the presence of the activating amino group.

3.2.1. Acid-Catalyzed Hydrolysis

Vigorous acidic conditions (e.g., concentrated HCl or H2SO4 at elevated temperatures) can effectively hydrolyze the nitrile. However, there is a risk of polymerization or other side reactions involving the aniline functionality. A two-step process, where the nitrile is first converted to the primary amide under milder acidic conditions, followed by hydrolysis of the amide, can offer better control.

3.2.2. Base-Catalyzed Hydrolysis

Strong basic conditions (e.g., aqueous NaOH or KOH at reflux) are also effective for nitrile hydrolysis.[5] The amino group is generally stable under these conditions. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide.

Experimental Protocol: Hydrolysis of 2-Amino-6-methylbenzonitrile

Materials:

-

2-Amino-6-methylbenzonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylbenzonitrile in a 20-40% aqueous solution of NaOH or KOH.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of approximately 6-7. The product may precipitate at this stage.

-

If the product precipitates, collect it by filtration, wash with cold water, and dry.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Synthesis from 2-Nitro-6-methyltoluene

This pathway involves the introduction of the acetic acid side chain onto a nitrotoluene precursor, followed by the reduction of the nitro group to the desired amine.

Synthesis of Starting Material: 2-Nitro-6-methyltoluene

2-Nitro-6-methyltoluene can be synthesized by the nitration of o-toluidine after protection of the amino group as an acetamide.[6][7] The nitration of toluene itself typically yields a mixture of ortho and para isomers, making the isolation of the desired 2-nitro-6-methyl isomer challenging.

Introduction of the Acetic Acid Side Chain

A plausible method for introducing the acetic acid moiety is through a reaction sequence starting with the deprotonation of the benzylic methyl group, followed by carboxylation. However, a more controlled approach involves the reaction of the corresponding benzylic halide with a cyanide source, followed by hydrolysis.

A documented synthesis of the closely related 2-(2-methyl-6-nitrophenyl)acetic acid starts from 3-nitro-o-xylene and diethyl oxalate.[8] This suggests a viable strategy for 2-nitro-6-methyltoluene.

Key Transformation: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a well-established transformation.[9] Several methods are available, including catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl2/HCl). The choice of reducing agent should be made based on the compatibility with the carboxylic acid functionality. Catalytic hydrogenation is generally a clean and efficient method.

Experimental Workflow

Caption: Workflow for the synthesis via 2-nitro-6-methyltoluene.

Route 3: Willgerodt-Kindler Reaction of 2-Amino-6-methylacetophenone

The Willgerodt-Kindler reaction provides an alternative approach, converting a ketone into a terminal carboxylic acid derivative.[10][11]

Synthesis of Starting Material: 2-Amino-6-methylacetophenone

2-Amino-6-methylacetophenone is a key starting material for this route and is commercially available.[12] It can be synthesized via the Friedel-Crafts acylation of N-acetyl-o-toluidine followed by deprotection, or through other multi-step sequences.

The Willgerodt-Kindler Reaction

This reaction typically involves heating the aryl ketone with sulfur and a secondary amine, most commonly morpholine. This process converts the acetyl group into a thiomorpholide derivative.

Hydrolysis of the Thiomorpholide

The resulting 2-(2-amino-6-methylphenyl)acetothiomorpholide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Part A: Willgerodt-Kindler Reaction

Materials:

-

2-Amino-6-methylacetophenone

-

Sulfur

-

Morpholine

Procedure:

-

In a round-bottom flask, combine 2-amino-6-methylacetophenone, sulfur, and morpholine.

-

Heat the mixture to reflux for several hours. The reaction is typically monitored for the disappearance of the starting ketone.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with dilute acid to remove excess morpholine, then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude thiomorpholide.

Part B: Hydrolysis of the Thiomorpholide

Materials:

-

Crude 2-(2-amino-6-methylphenyl)acetothiomorpholide

-

Aqueous sodium hydroxide or sulfuric acid

Procedure:

-

To the crude thiomorpholide, add a 20-50% aqueous solution of NaOH or H2SO4.

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture and neutralize to a pH of 6-7.

-

Isolate the product by filtration or extraction as described in Route 1.

-

Purify by recrystallization.

Comparative Analysis of Synthetic Routes

| Feature | Route 1 (from Nitrile) | Route 2 (from Nitrotoluene) | Route 3 (Willgerodt-Kindler) |

| Starting Material | 2-Amino-6-methylbenzonitrile | 2-Nitro-6-methyltoluene | 2-Amino-6-methylacetophenone |

| Number of Steps | 1-2 (depending on nitrile availability) | 3-4 | 2 |

| Key Transformation | Nitrile Hydrolysis | Side-chain functionalization & Nitro Reduction | Willgerodt-Kindler & Hydrolysis |

| Potential Challenges | Potential for side reactions during hydrolysis | Multi-step synthesis of starting material | Odor of sulfur compounds, potentially harsh reaction conditions |

| Scalability | Potentially high | Moderate | Moderate |

Conclusion

The synthesis of this compound can be approached through several strategic routes, each with its own merits and drawbacks. The choice of the most suitable pathway will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities.

-

Route 1 offers a direct and potentially high-yielding approach if the starting nitrile is readily accessible.

-

Route 2 provides flexibility but involves a longer synthetic sequence.

-

Route 3 , the Willgerodt-Kindler reaction, is a classic transformation that offers a viable alternative, particularly if the corresponding acetophenone is the most economical starting point.

This guide has provided the foundational knowledge and detailed protocols to enable researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate. Further optimization of the presented protocols may be necessary to achieve the desired yield and purity for specific applications.

References

- Russian Federation Patent No. RU1772103C. Method of 2-aminobenzonitrile synthesis.

- Benchchem. The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms.

- Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

- Nitrile and Amide Hydrolysis and Enzym

- ResearchGate.

- CSIR Research Space.

- ResearchGate. Synthesis technique of 2-methyl-6-nitroaniline.

- Asian Journal of Organic & Medicinal Chemistry.

- MDPI.

- Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

- Master Organic Chemistry.

- Sigma-Aldrich. 2′-Aminoacetophenone 98%.

- PubChem. 2-Methylacetophenone.

- Benchchem. Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion.

- PMC. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry.

- Benchchem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Alfa Chemistry. Acylation Reaction - Synthesis of p-Methylacetophenone.

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

- Wikipedia. Sandmeyer reaction.

- Organic Syntheses. Phenylacetic Acid.

- PMC.

- Zauba. methylacetophenone import price.

- ChemicalBook. 2-(2-Methyl-6-nitrophenyl)acetic acid synthesis.

- Google Patents.

- Google Patents.

- TradeIndia.

- ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.

- ChemicalBook. 2-Methyl-6-nitroaniline synthesis.

- Guidechem. How to prepare 2-Methyl-6-nitroaniline in synthesis?

- MDPI.

- ResearchGate. A mild and practical procedure for synthesis of substituted 2-aminobenzophenones.

- Google Patents.

- Benchchem. Application Notes and Protocols: Selective Reduction of (2-Chloro-6- nitrophenyl)methanamine to (2-Amino-6 -

- Khan Academy. Sandmeyer reactions.

- Wikipedia. (2-Nitrophenyl)acetic acid.

- MDPI.

- PMC. Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism.

- PubMed. Novel reactive perstraction system applied to the hydrolysis of penicillin G.

- PMC. Recent trends in the chemistry of Sandmeyer reaction: a review.

- Khan Academy. Sandmeyer reaction (video).

- MedChemExpress. 2'-Aminoacetophenone (o-aminoacetophenone).

- Asian Journal of Organic & Medicinal Chemistry.

- Erowid.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(2-Methyl-6-nitrophenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. medchemexpress.com [medchemexpress.com]

Predictive Pharmacology: Elucidating the Mechanism of Action for 2-(2-Amino-6-methylphenyl)acetic acid

Executive Summary

2-(2-Amino-6-methylphenyl)acetic acid (CAS: 129592-98-9) represents a critical "Janus" scaffold in medicinal chemistry. Structurally, it sits at the intersection of two major pharmacological classes: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (specifically the phenylacetic acid class like Diclofenac) and Tyrosine Kinase Inhibitors (TKIs) (via its cyclized oxindole form).

This technical guide details the predictive mechanism of action (MoA) for this compound, treating it not merely as a static ligand but as a dynamic precursor. Our analysis predicts that while the open-chain form possesses weak COX-inhibitory potential due to the lack of a secondary hydrophobic pharmacophore, its primary biological relevance lies in its spontaneous or enzymatic conversion to 7-methyl-2-oxindole —a privileged core for ATP-competitive kinase inhibition.

Chemical Identity & Structural Significance[1]

The molecule is a disubstituted phenylacetic acid.[1] Its unique reactivity profile is defined by the ortho-positioning of the nucleophilic amino group (-NH₂) relative to the electrophilic carboxylic acid side chain.

Structural Parameters

| Parameter | Value | Significance |

| Formula | C₉H₁₁NO₂ | Low MW fragment (Fragment-Based Drug Discovery) |

| MW | 165.19 g/mol | High ligand efficiency potential |

| H-Bond Donors | 2 (-NH₂, -OH) | Critical for active site anchoring |

| H-Bond Acceptors | 2 (=O, -N:) | Interaction with Ser/Thr residues |

| Rotatable Bonds | 2 | Flexible "open" state vs. rigid "closed" state |

| Key Motif | o-Amino-phenylacetic acid | Precursor to Indolin-2-one (Oxindole) |

The "Janus" Mechanism: Dual Pathway Prediction

The biological activity of this compound is dictated by its stability in physiological media. We propose two distinct MoA pathways based on the solvent environment and pH.

Pathway A: The "Open" Form (NSAID-like Mechanism)

In the open-chain state (stabilized as a sodium salt at neutral pH), the molecule mimics the core of Diclofenac and Lumiracoxib .

-

Target: Cyclooxygenase-1/2 (COX-1/COX-2).

-

Mechanism: The carboxylate binds to the Arg120 residue in the COX channel. However, the primary amine (-NH₂) lacks the lipophilic N-aryl substituent found in potent NSAIDs.

-

Prediction: Weak/Inactive COX Inhibitor. The absence of the second phenyl ring prevents the molecule from occupying the hydrophobic pocket essential for high-affinity binding.

Pathway B: The "Closed" Form (Kinase Scaffold Mechanism)

Under acidic conditions or enzymatic catalysis, the amine attacks the carbonyl carbon, releasing water to form 7-methyl-2-oxindole .

-

Target: Receptor Tyrosine Kinases (RTKs), specifically VEGFR and PDGFR families.

-

Mechanism: The oxindole core mimics the adenine ring of ATP. The lactam nitrogen and carbonyl oxygen form a donor-acceptor pair that hydrogen bonds with the kinase "hinge region" (e.g., Glu/Cys residues).

-

Prediction: Potent Kinase Scaffold. While the unsubstituted 7-methyl-2-oxindole is a weak inhibitor, it serves as the requisite pharmacophore. Substituents at the C3 position (via Knoevenagel condensation) activate the scaffold into a nanomolar inhibitor (e.g., Sunitinib analogs).

Visualization: The Cyclization-Activation Switch

Figure 1: The dynamic equilibrium between the open NSAID-mimic and the closed Kinase-inhibitor scaffold.

In Silico Validation Protocol (The "Virtual Screen")

To confirm the MoA before wet-lab synthesis, use the following computational workflow.

Step 1: Homology Modeling & Docking

Objective: Quantify binding energy differences between the Open and Closed forms against COX-2 and VEGFR2.

-

Protein Preparation:

-

Download PDB structures: 5IKR (COX-2 with Diclofenac) and 4AGD (VEGFR2 with Sunitinib).

-

Clean structures: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

-

-

Ligand Preparation:

-

Generate 3D conformers for the Open Acid and 7-Methyl-oxindole.

-

Energy minimize using the MMFF94 force field.

-

-

Docking (AutoDock Vina / Glide):

-

Grid Box (COX-2): Center on Arg120. Dimensions: 20x20x20 Å.

-

Grid Box (VEGFR2): Center on the ATP-binding hinge (Glu917/Cys919).

-

-

Scoring Criteria:

-

Hit: Binding Affinity (ΔG) < -7.0 kcal/mol.

-

Validation: RMSD < 2.0 Å relative to the co-crystallized ligand (Diclofenac/Sunitinib).

-

Step 2: ADMET Profiling

Objective: Predict the "drug-likeness" and stability.

-

Tool: SwissADME or pkCSM.

-

Key Parameter to Watch: TPSA (Topological Polar Surface Area) .

-

Open Form: TPSA ≈ 63 Ų (Good oral bioavailability).

-

Closed Form: TPSA reduces significantly (≈ 29 Ų), increasing blood-brain barrier (BBB) penetration.

-

Experimental Validation Protocols

The following self-validating protocols distinguish between the two proposed mechanisms.

Protocol A: Cyclization Kinetics (NMR Assay)

Determine if the molecule exists as the active oxindole in physiological solution.

-

Preparation: Dissolve 10 mg of the compound in 600 µL of DMSO-d6/Phosphate Buffer (D₂O, pH 7.4).

-

Acquisition: Acquire ¹H-NMR spectra at t=0, 1h, 4h, and 24h at 37°C.

-

Marker Analysis:

-

Open Form: Look for the methylene singlet (-CH₂-) around 3.4-3.6 ppm .

-

Closed Form: Look for the shift of the methylene protons (now part of the lactam ring) to 3.5 ppm (often splitting if chiral centers form nearby, though here achiral).

-

Critical Signal: Disappearance of the broad carboxylic acid proton (>11 ppm).

-

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Validate the "Scaffold" hypothesis.

-

Reagents: Recombinant VEGFR2 kinase, ATP (10 µM), Poly(Glu,Tyr) substrate.

-

Workflow:

-

Incubate Kinase + Substrate + Test Compound (0.1 nM – 10 µM) for 60 min at RT.

-

Add ATP to initiate phosphorylation.

-

Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

-

Readout: Measure Luminescence (RLU).

-

Control: Use Sunitinib as the positive control (IC₅₀ ≈ 10-80 nM).

-

Success Criteria: If the closed form is active, observe a dose-dependent decrease in RLU. Note: The unsubstituted scaffold may show weak activity (IC₅₀ in µM range), confirming it as a fragment rather than a lead.

Protocol C: COX-1/2 Inhibition (Colorimetric)

Validate the "NSAID" hypothesis.

-

Method: Peroxidase-based COX inhibitor screening assay.

-

Mechanism: COX converts Arachidonic Acid -> PGG2. The peroxidase component reduces PGG2 -> PGH2, oxidizing a colorimetric substrate (TMPD).

-

Readout: Absorbance at 590 nm.

-

Expectation: High IC₅₀ (>100 µM) is expected, confirming the prediction that the primary amine is insufficient for potent COX inhibition compared to Diclofenac.

Proposed Signaling Pathway Impact

If the molecule cyclizes and is further substituted (e.g., at C3), it impacts the Angiogenesis pathway.

Figure 2: Predicted downstream effect of the cyclized scaffold on the VEGF signaling cascade.

References

-

PubChem. 2-Amino-2-(2-methylphenyl)acetic acid (Compound Summary). National Library of Medicine. [Link]

- Google Patents.Heterocyclic classes of compounds for modulating tyrosine protein kinase (WO1999048868A2).

-

RCSB PDB. Crystal Structure of VEGFR2 with Sunitinib (4AGD).[Link]

-

SwissADME. Molecular Properties and ADME Prediction Tool. Swiss Institute of Bioinformatics. [Link]

Sources

The Enigmatic Homologue: A Technical Guide to the Synthesis and Putative Properties of 2-(2-Amino-6-methylphenyl)acetic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Chemical Space

This technical guide, therefore, ventures into a degree of informed scientific extrapolation. By examining the established synthesis routes and known biological activities of structurally analogous compounds, we aim to provide a foundational document for researchers intrigued by this particular molecule. The methodologies and insights presented herein are built upon the bedrock of well-established chemical principles and serve as a robust starting point for the synthesis, characterization, and potential investigation of 2-(2-Amino-6-methylphenyl)acetic acid. We will delve into a plausible synthetic pathway, detail experimental protocols for analogous transformations, and discuss the potential applications this compound might hold, all grounded in the chemistry of its close relatives.

Section 1: The Phenylacetic Acid Core - A Privileged Scaffold

Phenylacetic acid and its derivatives represent a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of therapeutic agents, demonstrating a remarkable versatility in interacting with various biological targets. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac, is a derivative of phenylacetic acid, specifically 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid. The activity of such compounds underscores the potential of the phenylacetic acid core to serve as a platform for the development of novel therapeutics.

Section 2: A Proposed Synthetic Route - A Logic-Driven Approach

While a dedicated synthetic route for this compound is not explicitly documented, a logical and efficient pathway can be devised based on established organic chemistry transformations. A plausible retrosynthetic analysis suggests that the target molecule can be accessed from a suitable substituted indole or indanone precursor.

Retrosynthetic Analysis

The primary disconnection would be at the C-N bond of the amino group, suggesting a reduction of a nitro group as a late-stage transformation. The acetic acid side chain can be introduced via various methods, including the hydrolysis of a corresponding ester or nitrile.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

A feasible forward synthesis could commence from a commercially available or readily synthesized substituted indanone. A Schmidt rearrangement of a 7-methyl-2-indanone derivative would yield the corresponding lactam, which upon hydrolysis, would furnish the target amino acid.

Caption: Proposed forward synthesis of this compound.

Section 3: Experimental Protocols - A Guide for the Bench Chemist

The following protocols are adapted from established procedures for analogous compounds and can serve as a starting point for the synthesis of this compound.[1]

Synthesis of o-Aminomethyl(6-methyl)phenylacetic acid lactam (Lactam Intermediate)

This procedure is adapted from the synthesis of o-aminomethylphenylacetic acid lactam.[1]

Materials:

-

7-Methyl-2-indanone

-

Sodium azide (NaN₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

n-Hexane

-

Benzene

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, suspend 7-methyl-2-indanone (0.1 mol) and sodium azide (0.2 mol) in 500 mL of chloroform.

-

Cool the suspension in an ice bath and add 50 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 40°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

-

Pour the reaction mixture into 400 g of crushed ice.

-

Separate the chloroform layer and extract the aqueous layer three times with 150 mL portions of chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from a 1:1 mixture of n-hexane and benzene to yield the desired lactam.

Synthesis of this compound (Target Molecule)

This procedure is adapted from the hydrolysis of the corresponding lactam.[1]

Materials:

-

o-Aminomethyl(6-methyl)phenylacetic acid lactam

-

Concentrated Hydrochloric Acid (HCl)

-

Activated Carbon

Procedure:

-

Reflux a mixture of the lactam (0.05 mol) and 50 mL of concentrated hydrochloric acid for 3 hours.

-

Treat the hot reaction mixture with 1.0 g of activated carbon and filter.

-

Concentrate the filtrate to dryness under reduced pressure to yield the hydrochloride salt of the target amino acid.

-

The free amino acid can be obtained by neutralization with a suitable base, such as ammonium hydroxide.

Section 4: Physicochemical Properties and Characterization

While experimental data for this compound is unavailable, we can predict some of its properties based on its structure.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

These values are computationally predicted and require experimental verification.

Characterization Techniques: Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H) vibrations.

-

Melting Point Analysis: To assess the purity of the compound.

Section 5: Potential Applications and Future Directions

The structural similarity of this compound to known bioactive molecules suggests several avenues for investigation.

-

Anti-inflammatory Activity: Given its relationship to Diclofenac, the compound could be screened for anti-inflammatory properties, potentially acting as a cyclooxygenase (COX) inhibitor.

-

Antimicrobial and Anticonvulsant Properties: Benzothiazole derivatives, which share a bicyclic aromatic structure, have shown a wide range of biological activities including antimicrobial and anticonvulsant effects.[2] The title compound could be evaluated for similar activities.

-

Anticancer Potential: Derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid have been investigated for their antiproliferative activity against cancer cell lines.[3] This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.

Conclusion

While the history of this compound remains to be written, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential exploration. The proposed synthetic route is based on well-established and reliable chemical transformations. The discussion of its potential applications, grounded in the known activities of structurally related compounds, opens the door for future research into this intriguing molecule. It is our hope that this guide will serve as a valuable resource for researchers poised to explore this uncharted territory of chemical space and unlock the potential held within this compound.

References

- Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2021). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS, 19(4), 283-291.

- Naito, T., & Okumura, J. (1974). U.S. Patent No. 3,796,716. Washington, DC: U.S.

- Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2021). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Patel, H. R. Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Purification of 2-(2-Amino-6-methylphenyl)acetic acid

The following technical guide details the solubility profile and purification strategy for 2-(2-Amino-6-methylphenyl)acetic acid (CAS: 55483-37-5).

This guide is structured for researchers and process chemists, moving beyond simple data listing to provide a mechanistic understanding of the compound's behavior in solution. It integrates theoretical physicochemical principles with practical, self-validating experimental protocols.

Executive Summary & Compound Identity

This compound is a critical pharmaceutical intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Lumiracoxib and structural analogs of Diclofenac . Its solubility behavior is dominated by its amphoteric nature (containing both a basic aniline moiety and an acidic carboxyl group) and the lipophilic contribution of the ortho-methyl substitution.

-

CAS Registry Number: 55483-37-5

-

Molecular Formula: C

H -

Molecular Weight: 165.19 g/mol

-

Key Structural Feature: The ortho-methyl group at position 6 introduces steric bulk and lipophilicity, distinguishing its solubility profile from the parent 2-aminophenylacetic acid.

Physicochemical Characterization

To design effective solubilization or purification protocols, one must understand the ionization states of the molecule.

Theoretical pKa and Ionization

The compound exists in three distinct ionization states depending on the solvent pH. The ortho-methyl group exerts an electron-donating effect, slightly increasing the basicity of the amine compared to the unsubstituted parent.

-

pKa

(Carboxyl group): ~4.2 – 4.4 (Proton loss yields Carboxylate) -

pKa

(Anilinium ion): ~4.6 – 4.8 (Proton loss yields Neutral Amine) -

Isoelectric Point (pI): ~4.5

Implication: The compound exhibits minimum solubility (solubility nadir) in the pH range of 4.0 – 5.0, where it exists primarily as a neutral zwitterion or uncharged species.

Solubility Profile Matrix

The following table summarizes the solubility behavior based on polarity and dielectric constants.

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Acidic) | 1M HCl | High | Forms soluble ammonium cation salt (R-NH |

| Aqueous (Basic) | 1M NaOH | High | Forms soluble carboxylate anion salt (R-COO |

| Aqueous (Neutral) | Water (pH 7) | Low to Moderate | Zwitterionic character reduces solubility; ortho-methyl increases hydrophobicity compared to parent. |

| Polar Protic | Methanol, Ethanol | High | Excellent solvent for recrystallization; disrupts lattice energy via H-bonding. |

| Polar Aprotic | DMSO, DMF | Very High | Solubilizes all species; difficult to remove (high boiling point). |

| Moderately Polar | Ethyl Acetate, THF | Moderate | Good for extraction from aqueous phase at adjusted pH. |

| Non-Polar | Hexane, Toluene | Very Low | Insoluble due to compound's polarity; Toluene may work at reflux for specific crystal forms. |

Visualization: pH-Dependent Solubility & Workflow

The following diagram illustrates the relationship between pH, molecular species, and the purification workflow.

Caption: Figure 1. pH-Swing Solubility Diagram. The compound is soluble at extreme pH values and precipitates at its isoelectric point (pH 4-5), allowing separation from non-ionizable impurities.

Experimental Protocols

These protocols are designed to be self-validating . If the expected physical changes (dissolution/precipitation) do not occur, check the pH or solvent purity immediately.

Protocol A: Determination of Solubility Curve (Gravimetric)

Objective: Determine the precise solubility in a specific solvent system (e.g., Ethanol/Water).

-

Preparation: Weigh approx. 500 mg of this compound into a 20 mL scintillation vial.

-

Saturation: Add 5.0 mL of the target solvent.

-

Equilibration: Vortex for 1 minute, then place in a shaker bath at 25°C for 24 hours. Ensure excess solid remains visible (saturated solution).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until mass is constant.

-

Calculation:

Protocol B: Purification via Acid-Base Swing (Recommended)

Objective: Isolate high-purity compound from crude reaction mixtures.

-

Dissolution: Suspend the crude solid in Water (10 volumes) .

-

Basification: Slowly add 2M NaOH dropwise with stirring until the solution becomes clear and pH reaches >10.

-

Validation: If solids remain, they are likely non-acidic impurities. Filter them off.

-

-

Extraction (Optional): Wash the aqueous alkaline solution with Ethyl Acetate (2 x 5 volumes) to remove non-polar organic impurities. Discard the organic layer.

-

Precipitation: Acidify the aqueous layer slowly with 2M HCl .

-

Critical Step: Monitor pH continuously. A thick precipitate will form as pH approaches 5.0.

-

Target: Adjust pH to exactly 4.5 - 5.0 .

-

-

Isolation: Stir the slurry for 30 minutes to age the crystals. Filter via vacuum filtration.

-

Washing: Wash the filter cake with cold water (2 x 2 volumes) to remove inorganic salts (NaCl).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

References & Authoritative Grounding

The solubility and physicochemical properties described above are synthesized from standard chemical principles applicable to anthranilic acid derivatives and specific data on structural analogs.

-

ChemicalBook. (2025). 2-Aminophenylacetic acid (CAS 3342-78-7) Physicochemical Properties.[1][2]Link

-

National Institutes of Health (PubChem). (2025). Compound Summary: 2-Amino-2-(2-methylphenyl)acetic acid.Link

-

BenchChem. (2025). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.Link

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for zwitterionic solubility models).

Sources

"2-(2-Amino-6-methylphenyl)acetic acid" literature review

Technical Whitepaper: 2-(2-Amino-6-methylphenyl)acetic Acid

Executive Summary this compound (CAS: 37777-66-5) is a specialized aromatic amino acid derivative serving as a critical intermediate in the synthesis of 7-substituted indole and oxindole scaffolds. Its unique substitution pattern—featuring an amino group at the ortho position and a methyl group at the ortho' position relative to the acetic acid moiety—makes it an indispensable precursor for accessing the 7-methylindole and 7-methyloxindole chemical space. These scaffolds are pivotal in the development of neuroactive agents (tryptamine analogs), kinase inhibitors, and complex spiro-oxindole alkaloids. This guide provides a comprehensive technical analysis of its synthesis, chemical properties, and applications in medicinal chemistry.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 37777-66-5 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Structure | Benzeneacetic acid, 2-amino-6-methyl- |

| Appearance | Off-white to pale yellow solid (Typical) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| Key Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH), Methyl (-CH₃) |

Synthetic Routes & Methodology

The synthesis of this compound is non-trivial due to the steric crowding at the 2,6-positions. The most robust industrial route proceeds via the functionalization of 2-nitro-6-methyltoluene , leveraging the directing power of the nitro group to install the acetic acid side chain before reduction.

Core Synthesis Pathway (The Nitro-Toluene Route)

-

Precursor Selection: The starting material is 2-nitro-6-methyltoluene .

-

Side-Chain Functionalization: Radical bromination (using NBS) targets the benzylic methyl group para to the nitro group (if present) or the ortho methyl. Note: Specific regioselectivity is required; often 2,6-dimethylnitrobenzene is used, monobrominated to 2-bromomethyl-6-methylnitrobenzene.

-

Homologation: Nucleophilic substitution with cyanide (NaCN/DMSO) yields 2-nitro-6-methylphenylacetonitrile .

-

Hydrolysis: Acidic hydrolysis (H₂SO₄/H₂O) converts the nitrile to 2-nitro-6-methylphenylacetic acid .

-

Reduction (The Critical Step): The nitro group is reduced to the amine using Iron/Acetic Acid or Catalytic Hydrogenation (H₂/Pd-C). This yields the target This compound .[1]

Technical Insight: The reduction step must be carefully controlled. If performed under dehydrating conditions (e.g., high heat in acetic acid), the product will spontaneously cyclize to form 7-methyloxindole . To isolate the free amino acid, mild reduction conditions (e.g., H₂/Pd-C in Ethanol at RT) are preferred.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of this compound and its conversion to 7-methyloxindole.

Key Applications in Drug Development

The primary utility of CAS 37777-66-5 lies in its ability to form bicyclic heterocycles. It is the direct precursor to the 7-methylindole and 7-methyloxindole cores, which are pharmacophores in several therapeutic classes.

A. Synthesis of 7-Methyltryptamine Derivatives

As detailed in US Patent 3282959A , 7-methyltryptamines are potent bioactive agents. The synthesis proceeds via the oxindole:[2]

-

Cyclization: this compound

7-Methyloxindole. -

Reduction: 7-Methyloxindole

7-Methylindole. -

Functionalization: Vilsmeier-Haack formylation followed by nitro-aldol condensation and reduction yields 7-methyltryptamine. Therapeutic Area: CNS agents (Psychic energizers, Anorectics).

B. Kinase Inhibitors (Indolinone Scaffold)

The oxindole derived from this amino acid is a structural analog of the core found in Sunitinib (Sutent). While Sunitinib utilizes a 5-fluoro-oxindole core, the 7-methyl analog provides a unique steric bulk that can modulate binding affinity in the ATP-binding pocket of receptor tyrosine kinases (RTKs). Mechanism: The lactam (oxindole) NH and carbonyl form critical hydrogen bonds with the kinase hinge region.

C. Spiro-Oxindole Alkaloids

The 7-methyloxindole core is a privileged scaffold for the synthesis of spiro-oxindoles via 1,3-dipolar cycloaddition. These complex molecules exhibit significant anti-cancer (MDM2 inhibition) and anti-microbial properties.